N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
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Description
N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a compound that can be synthesized through various chemical reactions involving substitutions of pyridinyl ethyl methanesulfonates with amines. The compound is related to a class of chemicals that are used in the synthesis of chiral nonracemic ethylamines, which are important in the development of ligands and pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with primary amines, including amino acid esters. This process results in N-substituted ethylamines with inversion of configuration, indicating a high level of stereocontrol in the synthesis. Secondary cyclic amines can also be used to produce substituted amines in excellent yields. The method allows for the preparation of optically pure and meso triamine ligands with pyridine rings in a stereochemically pure form .
Molecular Structure Analysis
The molecular structure of compounds similar to N-Ethyl-1-(pyridin-3-yl)ethan-1-amine can be complex, with potential for stereodynamics due to nitrogen inversion at the central amine nitrogen. This dynamic process can be identified by NMR spectroscopy, as seen in the study of a related compound, 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol. The conformational properties of such compounds can be determined through NOE connectivities and molecular orbital calculations .
Chemical Reactions Analysis
The chemical reactions involving N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and its analogs are characterized by their stereospecific nature. The synthesis process typically involves the reaction of methanesulfonate precursors with amines to achieve the desired substitution with inversion of the chiral center. This indicates that the reactions are highly selective and can be used to produce specific stereoisomers of the ethylamine compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine are not detailed in the provided papers, related compounds exhibit interesting properties such as conformational dynamics due to nitrogen inversion. These properties are significant in understanding the behavior of such compounds in various environments and can influence their reactivity and potential applications in catalysis or as intermediates in pharmaceutical synthesis .
Scientific Research Applications
Recent Developments in Recyclable Copper Catalyst Systems
N-Ethyl-1-(pyridin-3-yl)ethan-1-amine plays a significant role in recyclable protocols for C–N bond-forming reactions involving aromatic, heterocyclic, and aliphatic amines. These reactions are crucial for the development of recyclable copper-mediated systems in organic synthesis, with potential for commercial exploitation. The review by Kantam et al. (2013) outlines the importance of these processes in catalyst development, emphasizing the role of physical properties, additives, and solvents in optimizing reactivity and recycling of heterogeneous catalysts (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
The heterocyclic N-oxide motif, into which N-Ethyl-1-(pyridin-3-yl)ethan-1-amine can be categorized, is highlighted for its versatility in organic synthesis and medicinal applications. Li et al. (2019) discuss the synthesis and chemistry of heterocyclic N-oxide derivatives, including their roles in forming metal complexes, designing catalysts, and contributing to drug development with anticancer, antibacterial, and anti-inflammatory activities. This review underscores the biological and catalytic importance of heterocyclic N-oxides, providing insights for future research in chemistry and pharmacology (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Nitrogen-Containing Compounds from Microalgal Biomass via Pyrolysis
Research on the formation of nitrogen-containing compounds (NCCs) from microalgae through pyrolysis is relevant to the study of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. Yu, Maliutina, and Tahmasebi (2018) provide a comprehensive review of the pyrolysis process parameters and their influence on NCC formation, including indole, pyridine, amides, and nitriles. This review emphasizes the significance of understanding the transformation of nitrogen during pyrolysis for producing biochemically and biomedically relevant compounds (Yu, Maliutina, & Tahmasebi, 2018).
Biogenic Amines in Fish: Roles in Intoxication, Spoilage, and Nitrosamine Formation
The study of biogenic amines, including compounds similar to N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, in fish provides insight into their roles in food safety, spoilage, and potential for nitrosamine formation. Bulushi et al. (2009) review the significance of biogenic amines in determining fish quality and safety, highlighting the need for further research into the mechanisms of scombroid poisoning and assurance of fish product safety (Bulushi, Poole, Deeth, & Dykes, 2009).
properties
IUPAC Name |
N-ethyl-1-pyridin-3-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNOPKLVHKNERI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562278 |
Source
|
Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |
CAS RN |
5746-54-3 |
Source
|
Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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